1-(5-Amino-2-chlorophenyl)propan-2-one
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Overview
Description
1-(5-Amino-2-chlorophenyl)propan-2-one is an organic compound with the molecular formula C9H10ClNO. It is a derivative of propanone, featuring an amino group and a chlorine atom attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Amino-2-chlorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 5-amino-2-chlorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-chlorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and chlorine groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Amino-2-chlorophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-chlorophenyl)propan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(2-chlorophenyl)-1-propanol: Similar structure but with an alcohol group instead of a ketone.
1-(2-Chlorophenyl)propan-1-one: Lacks the amino group, making it less reactive in certain biological contexts.
Uniqueness
1-(5-Amino-2-chlorophenyl)propan-2-one is unique due to the presence of both an amino group and a chlorine atom on the phenyl ring, which allows for diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C9H10ClNO |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-(5-amino-2-chlorophenyl)propan-2-one |
InChI |
InChI=1S/C9H10ClNO/c1-6(12)4-7-5-8(11)2-3-9(7)10/h2-3,5H,4,11H2,1H3 |
InChI Key |
XYTOAPFJAWRIAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)N)Cl |
Origin of Product |
United States |
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